

An In-depth Technical Guide to 3-(4-Fluorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-(4-Fluorophenyl)piperazin-2-one*

Cat. No.: B1367384

[Get Quote](#)

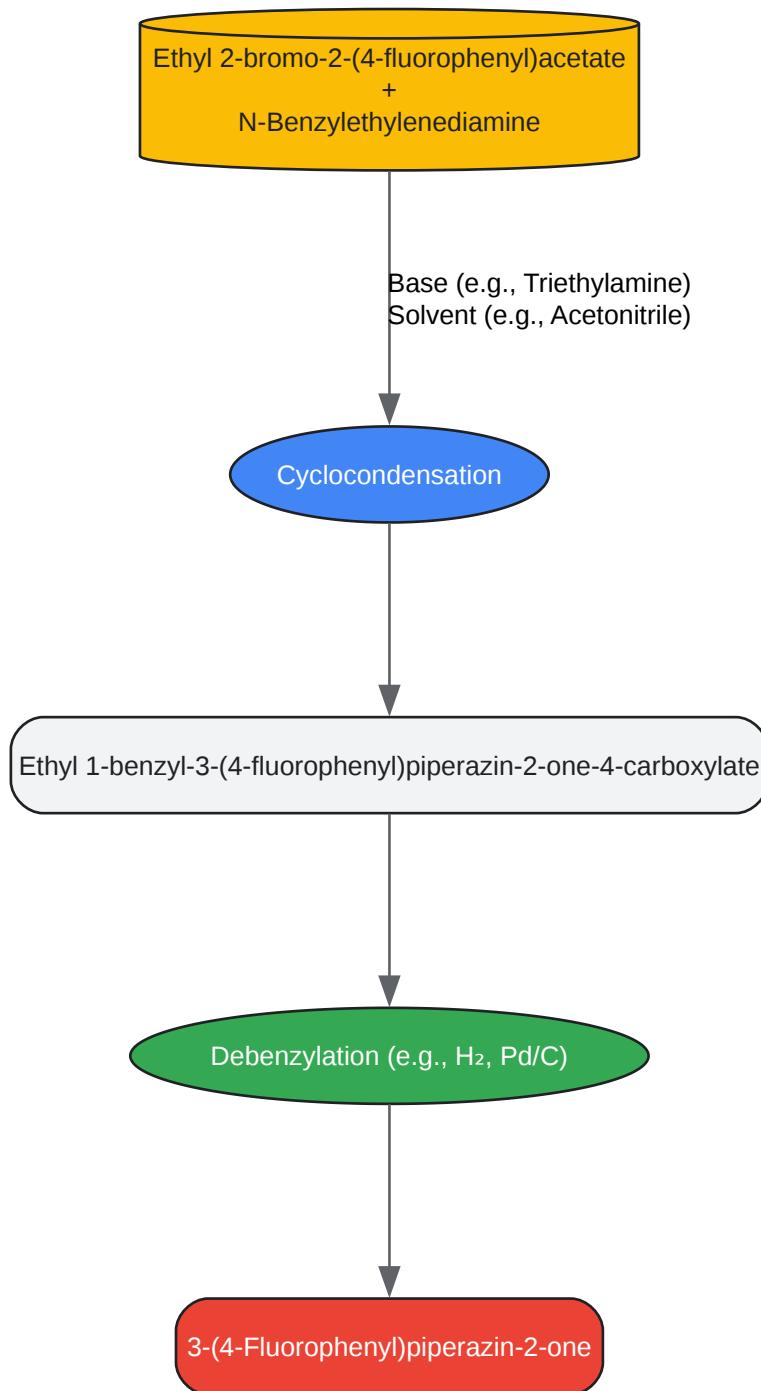
Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine-2-one scaffold is a privileged structure in medicinal chemistry, recognized for its role in a variety of biologically active compounds. Its inherent structural features, including hydrogen bond donors and acceptors, and its conformational flexibility, make it an attractive core for the design of novel therapeutics. When combined with a 4-fluorophenyl moiety, a common substituent in central nervous system (CNS) drug discovery known to enhance metabolic stability and receptor binding affinity, the resulting molecule, **3-(4-Fluorophenyl)piperazin-2-one**, represents a compound of significant interest for further investigation. This technical guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, potential pharmacological significance, and analytical methodologies, drawing upon the established chemistry and pharmacology of related compounds.

Chemical Identity and Synonyms

Property	Value	Source
Chemical Name	3-(4-Fluorophenyl)piperazin-2-one	IUPAC Nomenclature
CAS Number	85606-96-8	Wikidata [1]
Molecular Formula	C ₁₀ H ₁₁ FN ₂ O	Wikidata [1]
Molecular Weight	194.21 g/mol	Calculated
InChIKey	WAKCIILEYAIXOR-UHFFFAOYSA-N	Wikidata [1]
Canonical SMILES	C1C(NC(=O)N1)C2=CC=C(C=C2)F	Wikidata [1]
Synonyms	Currently, there are no widely recognized synonyms for this compound in the scientific literature.	


Synthesis of 3-(4-Fluorophenyl)piperazin-2-one

While a specific, detailed protocol for the synthesis of **3-(4-Fluorophenyl)piperazin-2-one** is not extensively documented in readily available literature, its synthesis can be approached through established methods for the preparation of 3-aryl-piperazin-2-ones. A plausible and efficient method involves the cyclocondensation of a suitably protected ethylenediamine derivative with an α -haloester of 4-fluorophenylacetic acid. A representative synthetic scheme is outlined below.

A patent for the preparation of piperazine derivatives describes a general method wherein an ester of a substituted phenylglyoxylic acid is reacted with a substituted or unsubstituted ethylenediamine to yield a 3,4-dehydropiperazine-2-one, which is subsequently reduced to the corresponding piperazine or piperazin-2-one[2]. This approach provides a viable route to the target compound.

Proposed Synthetic Workflow

Proposed Synthesis of 3-(4-Fluorophenyl)piperazin-2-one

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-(4-Fluorophenyl)piperazin-2-one**.

Experimental Protocol (Representative)

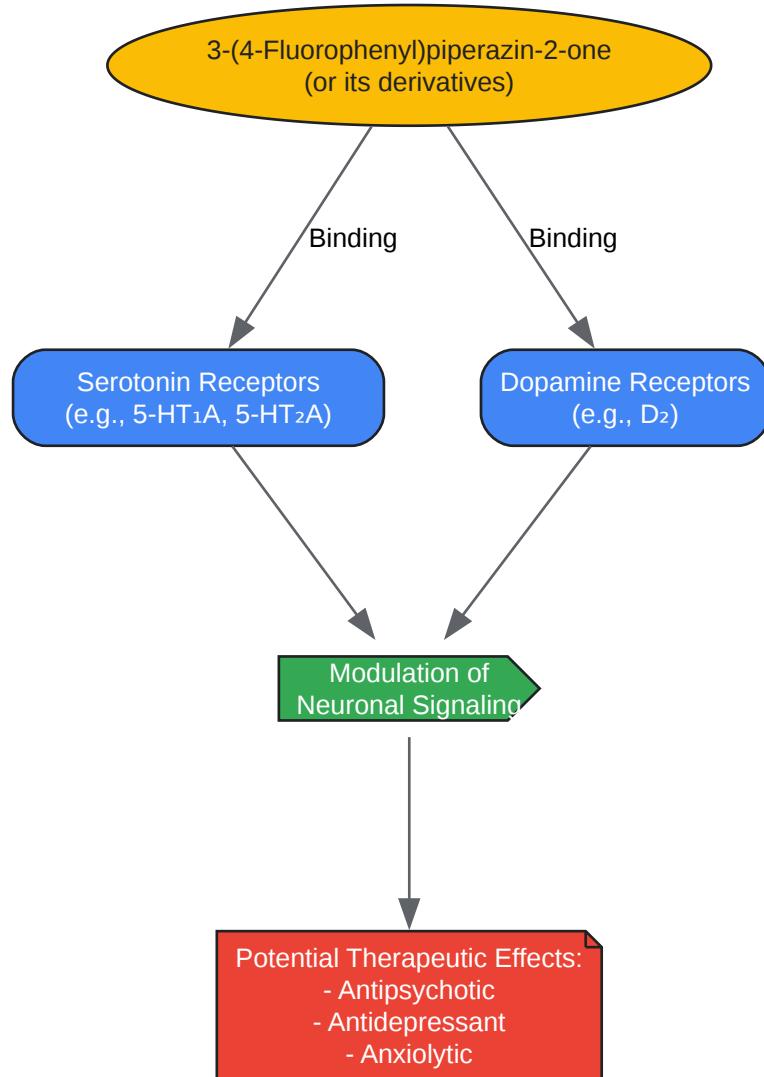
Step 1: Synthesis of Ethyl 1-benzyl-3-(4-fluorophenyl)piperazin-2-one-4-carboxylate

- To a solution of N-benzylethylenediamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous acetonitrile, add a solution of ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.1 eq) in acetonitrile dropwise at room temperature.
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the triethylamine hydrobromide salt.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterize the purified product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Step 2: Debenzylation to yield 3-(4-Fluorophenyl)piperazin-2-one

- Dissolve the product from Step 1 in a suitable solvent such as ethanol or methanol.
- Add a catalytic amount of palladium on carbon (10% Pd/C).
- Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield **3-(4-Fluorophenyl)piperazin-2-one**.
- Further purification can be achieved by recrystallization from an appropriate solvent system.

Potential Pharmacological Significance and Applications


While specific pharmacological data for **3-(4-Fluorophenyl)piperazin-2-one** is not readily available, the structural motifs present in the molecule are well-represented in a variety of CNS-active agents. The 4-fluorophenylpiperazine moiety is a key component of several drugs with antipsychotic, antidepressant, and anxiolytic properties. These compounds often exhibit affinity for dopamine and serotonin receptors.

For instance, derivatives of 1-(4-fluorophenyl)piperazine have been investigated as potential atypical antipsychotic agents[3]. The piperazine ring is a common scaffold in molecules targeting G-protein coupled receptors, including serotonergic and dopaminergic receptors, which are crucial in the pathophysiology of various psychiatric disorders.

Based on these structure-activity relationships, it is plausible that **3-(4-Fluorophenyl)piperazin-2-one** could serve as a valuable intermediate or a lead compound for the development of novel therapeutics targeting CNS disorders. Its potential mechanism of action could involve the modulation of neurotransmitter systems, a hypothesis that warrants further investigation through *in vitro* and *in vivo* studies.

Potential Signaling Pathway Interaction

Hypothesized CNS Activity of Fluorophenylpiperazine Derivatives

[Click to download full resolution via product page](#)

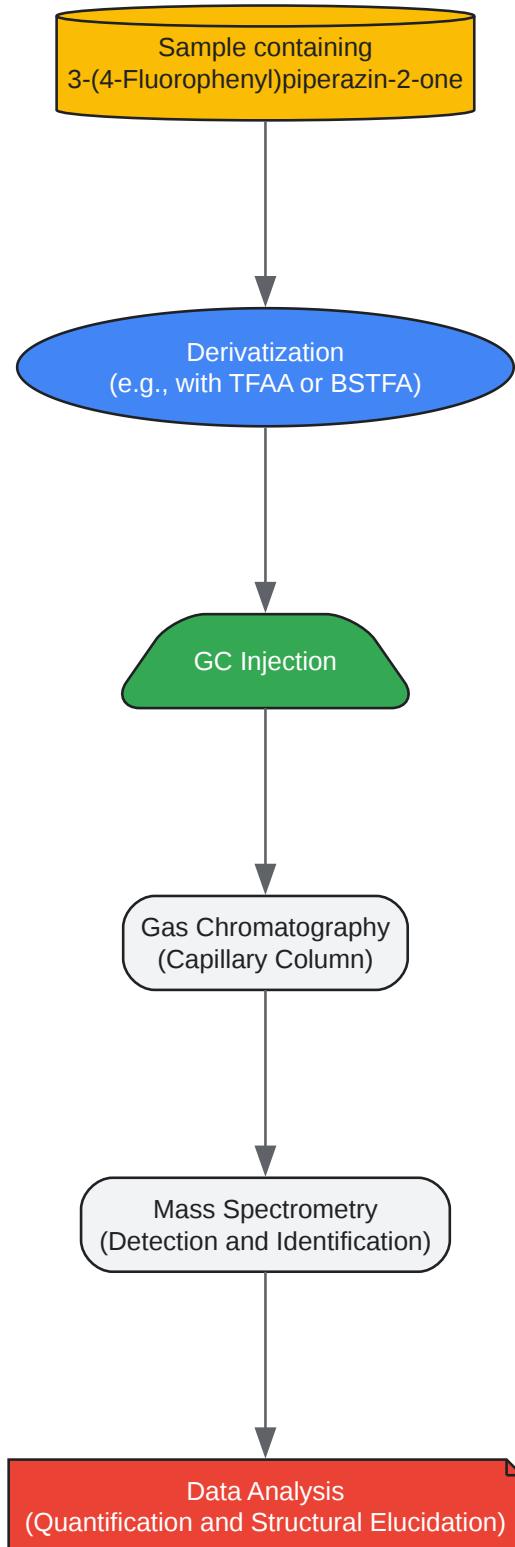
Caption: Hypothesized interaction with CNS signaling pathways.

Analytical Methods

The analysis of piperazine derivatives, including piperazin-2-ones, can be effectively achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and potentially low volatility of **3-(4-Fluorophenyl)piperazin-2-one**, derivatization may be necessary for robust GC-MS analysis.

General HPLC Method

A reversed-phase HPLC method with UV detection is a suitable approach for the quantification and purity assessment of **3-(4-Fluorophenyl)piperazin-2-one**.


- Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2-3) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely in the range of 220-260 nm).
- Quantification: An external or internal standard method can be employed for accurate quantification.

General GC-MS Method with Derivatization

For GC-MS analysis, derivatization of the amine and amide protons can enhance volatility and improve chromatographic peak shape.

Analytical Workflow (GC-MS)

General GC-MS Analytical Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for GC-MS analysis with derivatization.

Experimental Protocol (GC-MS with Derivatization)

- Sample Preparation: Accurately weigh a sample of **3-(4-Fluorophenyl)piperazin-2-one** and dissolve it in a suitable solvent (e.g., acetonitrile or dichloromethane).
- Derivatization: To the sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Trifluoroacetic Anhydride (TFAA).
- Reaction: Heat the mixture at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
- GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
 - GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Temperature Program: An appropriate temperature gradient to ensure good separation of the analyte from any impurities.
 - Mass Spectrometry: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Conclusion

3-(4-Fluorophenyl)piperazin-2-one is a heterocyclic compound with significant potential as a building block in the synthesis of novel CNS-active agents. While detailed studies on the compound itself are limited, its structural components are well-established pharmacophores. The synthetic routes and analytical methods outlined in this guide, based on established chemical principles for related molecules, provide a solid foundation for researchers and drug development professionals to further explore the chemical and biological properties of this promising molecule. Future research should focus on the development and validation of a specific synthesis protocol, comprehensive characterization of its physicochemical properties, and in-depth pharmacological evaluation to elucidate its mechanism of action and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 3. PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(4-Fluorophenyl)piperazin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1367384#3-4-fluorophenyl-piperazin-2-one-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com